5-propoxy-1H-indole

Overview

Description

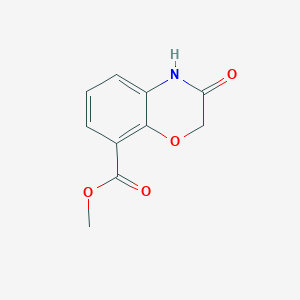

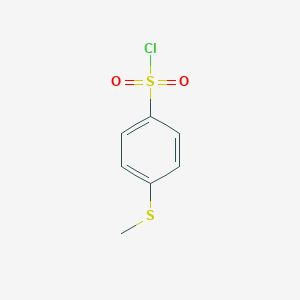

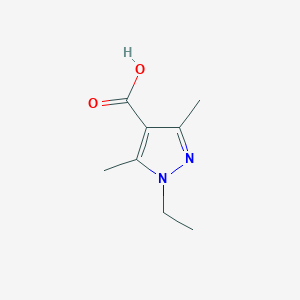

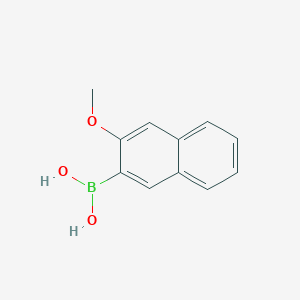

5-propoxy-1H-indole, also known as 1H-indol-5-yl propyl ether, is a compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO/c1-2-7-13-10-3-4-11-9(8-10)5-6-12-11/h3-6,8,12H,2,7H2,1H3 . This indicates that the compound consists of a propyl ether group attached to the 5-position of an indole ring.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 175.23 g/mol .Scientific Research Applications

Cholinesterase and Monoamine Oxidase Dual Inhibitors

Indole derivatives have been explored for their potential as dual inhibitors of cholinesterase and monoamine oxidase. This dual inhibition is significant for therapeutic strategies in neurodegenerative diseases such as Alzheimer's. For instance, N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine has been identified as a new cholinesterase and monoamine oxidase dual inhibitor, highlighting the potential of indole derivatives in addressing complex neurodegenerative disorders (Bautista-Aguilera et al., 2014).

Anti-inflammatory Applications

Indole derivatives have shown potential as inhibitors of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation. For example, the synthesis and biological evaluation of 2-substituted 5-hydroxyindole-3-carboxylates as potent inhibitors of human 5-lipoxygenase highlight the anti-inflammatory applications of these compounds. This research suggests a strategy for intervening in inflammatory and allergic disorders through the pharmacological suppression of leukotriene biosynthesis (Karg et al., 2009).

Antioxidant Properties

Indoles are integral to various biologically active compounds due to their diverse pharmacological effects. The synthesis and evaluation of indole derivatives for their antioxidant activity has been a focus area, with some compounds demonstrating significant antioxidant potency. This underscores the role of indole derivatives in developing more effective antioxidant candidates (Singh & Kumari, 2023).

Cancer Immunotherapy

Indoleamine 2,3-dioxygenase (IDO-1) inhibitors derived from indole structures have emerged as important therapeutic targets in cancer immunotherapy. The discovery of tryptanthrin derivatives as potent IDO-1 inhibitors, capable of augmenting T cell proliferation and suppressing tumor growth in animal models, illustrates the potential of indole derivatives in cancer treatment strategies (Yang et al., 2013).

Synthesis and Functionalization Techniques

The synthesis and functionalization of indoles through palladium-catalyzed reactions have significantly influenced organic chemistry, providing access to a vast number of biologically active natural and unnatural compounds. These methodologies open up new avenues for the design and development of indole-based pharmaceuticals and agrochemicals (Cacchi & Fabrizi, 2005).

Safety and Hazards

Mechanism of Action

Target of Action

5-Propoxy-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with a variety of cellular targets.

Mode of Action

For instance, some indole derivatives have been reported to inhibit viral replication, suggesting an interaction with viral proteins or nucleic acids . Others have been found to exhibit anti-inflammatory and analgesic activities, suggesting an interaction with inflammatory mediators or pain receptors .

Biochemical Pathways

For instance, indole derivatives have been found to inhibit the replication of various viruses, suggesting an effect on viral replication pathways . Similarly, the anti-inflammatory and analgesic activities of some indole derivatives suggest an effect on inflammatory signaling pathways .

Result of Action

For instance, the antiviral activity of some indole derivatives suggests an effect on viral replication, which could result in a decrease in viral load . Similarly, the anti-inflammatory and analgesic activities of some indole derivatives suggest an effect on inflammatory responses, which could result in a decrease in inflammation and pain .

Biochemical Analysis

Biochemical Properties

5-Propoxy-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to interact with enzymes involved in the biosynthesis of alkaloids These interactions often involve binding to the active sites of enzymes, leading to inhibition or activation of enzymatic activity

Cellular Effects

This compound influences various cellular processes. Indole derivatives are known to affect cell signaling pathways, gene expression, and cellular metabolism For example, they can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression These changes can affect cellular functions such as proliferation, differentiation, and apoptosis

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. Indole derivatives can bind to specific receptors or enzymes, leading to changes in their activity . For instance, they can act as enzyme inhibitors or activators, affecting the catalytic activity of enzymes. Additionally, indole derivatives can influence gene expression by interacting with transcription factors or other regulatory proteins. The precise molecular mechanism of this compound remains to be fully characterized.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. Indole derivatives are generally stable under standard laboratory conditions . Their stability can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term exposure to this compound may lead to changes in cellular function, which need to be studied in detail through in vitro and in vivo experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Indole derivatives have been shown to exhibit dose-dependent effects, with higher doses often leading to toxic or adverse effects . For instance, high doses of indole derivatives can cause cellular toxicity, affecting cell viability and function. The specific dosage effects of this compound need to be determined through systematic studies in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways. Indole derivatives are metabolized by enzymes such as cytochrome P450 monooxygenases, leading to the formation of hydroxylated or other modified products These metabolic transformations can affect the biological activity and toxicity of the compound

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Indole derivatives can be transported across cell membranes by specific transporters, affecting their localization and accumulation within cells . The distribution of this compound within tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. Indole derivatives can be localized to specific cellular compartments or organelles, such as the cytoplasm, nucleus, or mitochondria . This localization can be mediated by targeting signals or post-translational modifications. The specific subcellular localization of this compound needs to be determined through experimental studies.

properties

IUPAC Name |

5-propoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-2-7-13-10-3-4-11-9(8-10)5-6-12-11/h3-6,8,12H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJYYIGOESXISA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine](/img/structure/B185776.png)

![2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B185789.png)